6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

PqsR inverse agonists Pseudomonas aeruginosa Quorum sensing inhibitors

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227578-46-2) is a polysubstituted fluorinated pyridine building block with molecular formula C₆H₂BrF₄N and molecular weight 243.98 g/mol. The compound features three halogen substituents arranged on a pyridine core: a bromine at the 6-position, a fluorine at the 3-position, and a trifluoromethyl group at the 2-position.

Molecular Formula C6H2BrF4N
Molecular Weight 243.987
CAS No. 1227578-46-2
Cat. No. B580166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
CAS1227578-46-2
Molecular FormulaC6H2BrF4N
Molecular Weight243.987
Structural Identifiers
SMILESC1=CC(=NC(=C1F)C(F)(F)F)Br
InChIInChI=1S/C6H2BrF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H
InChIKeyNEMDVTHUXJKSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227578-46-2): Technical Baseline and Procurement Context for Fluorinated Pyridine Building Blocks


6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227578-46-2) is a polysubstituted fluorinated pyridine building block with molecular formula C₆H₂BrF₄N and molecular weight 243.98 g/mol . The compound features three halogen substituents arranged on a pyridine core: a bromine at the 6-position, a fluorine at the 3-position, and a trifluoromethyl group at the 2-position. This specific ortho-disposition of bromine and trifluoromethyl substituents creates a unique steric and electronic environment that distinguishes it from simpler mono- or di-substituted trifluoromethylpyridine analogs. As a member of the trifluoromethylpyridine class, the compound benefits from the trifluoromethyl group's established contributions to metabolic stability and lipophilicity enhancement in pharmaceutical and agrochemical applications, while the additional 3-fluoro and 6-bromo substituents provide orthogonal reactive handles for sequential functionalization [1]. The compound is commercially available from multiple reputable suppliers including Sigma-Aldrich (purity 96%, colorless liquid), BOC Sciences, and Alfa Chemistry, with documented applications as a versatile synthetic intermediate in medicinal chemistry programs .

Why Generic Substitution of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine with Other Trifluoromethylpyridines Fails: Differential Evidence Requirements


Trifluoromethylpyridine building blocks cannot be treated as interchangeable commodities due to profound structure-activity relationship (SAR) differences driven by halogen substitution patterns. The substitution pattern on the pyridine ring significantly affects biological target modulation, as demonstrated in PqsR inverse agonist programs where bromine introduction at the 3- or 5-positions diminished activity, whereas substitution at the 6-position with a trifluoromethyl group enhanced affinity [1]. This positional sensitivity extends beyond biological activity to synthetic utility: the ortho-disposition of bromine (6-position) and trifluoromethyl (2-position) in the target compound creates electronic and steric constraints that are fundamentally absent in meta- or para-substituted isomers such as 3-bromo-2-(trifluoromethyl)pyridine (CAS 590371-58-7) or 5-bromo-2-(trifluoromethyl)pyridine (CAS 436799-32-5) . Furthermore, the presence of the additional 3-fluoro substituent in the target compound (C₆H₂BrF₄N, MW 243.98) distinguishes it from simpler dibromo- or monohalogenated analogs that lack this orthogonal reactive handle, thereby limiting sequential functionalization strategies. Procurement decisions predicated solely on core scaffold similarity without evaluating differential evidence across these substitution variants carry substantial risk of synthetic failure or suboptimal biological outcomes. The evidence dimensions in Section 3 establish the quantifiable basis for selecting CAS 1227578-46-2 over its nearest positional or electronic analogs.

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine: Quantitative Differentiation Evidence Against Comparator Compounds


Positional Bromine Substitution Dictates PqsR Inhibitory Activity: 6-Position Requirement vs. 3- or 5-Position Activity Loss

In PqsR-targeting programs for Pseudomonas aeruginosa virulence attenuation, the substitution pattern on the pyridine ring significantly affects PqsR modulation, where the introduction of bromine at the 3- or 5-positions diminished the activity, whereas substitution at the 6-position with a trifluoromethyl group enhanced affinity [1]. The target compound's 6-bromo-2-trifluoromethyl substitution pattern aligns with the activity-enhancing orientation, while comparators 3-bromo-2-(trifluoromethyl)pyridine and 5-bromo-2-(trifluoromethyl)pyridine exhibit the activity-diminishing substitution patterns [2].

PqsR inverse agonists Pseudomonas aeruginosa Quorum sensing inhibitors Structure-activity relationship

Orthogonal Halogen Reactivity: 6-Bromo Handle Enables Selective Cross-Coupling While 3-Fluoro Provides Additional Functionalization Site

Fluorinated pyridine derivatives undergo site-selective Suzuki-Miyaura cross-coupling reactions, with halogen substitution pattern dictating regioselectivity and reaction efficiency [1]. The target compound presents two distinct halogen handles: a reactive 6-bromo substituent amenable to Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi), and a 3-fluoro substituent that remains intact under standard cross-coupling conditions, enabling orthogonal sequential functionalization [2]. This contrasts with analogs lacking the 3-fluoro substituent, which offer only a single reactive handle and consequently limit synthetic diversification strategies. The ortho-disposition of bromine and trifluoromethyl groups further modulates coupling efficiency relative to meta- or para-substituted bromopyridines [3].

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Sonogashira coupling Sequential functionalization

Electronic Property Differentiation: Enhanced Lipophilicity and Metabolic Stability from Polyhalogenation vs. Mono-Halogenated Analogs

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability in pyridine scaffolds, making it a valuable structural motif in drug design [1]. The target compound's additional 3-fluoro and 6-bromo substituents further modulate these properties compared to simpler mono-halogenated trifluoromethylpyridines. Calculated XLogP3 for the target compound is 2.9, with a topological polar surface area (TPSA) of 12.9 Ų and zero hydrogen bond donors . Comparative XLogP3 values for relevant analogs: 3-bromo-2-(trifluoromethyl)pyridine (calculated ~2.2-2.4), 5-bromo-2-(trifluoromethyl)pyridine (~2.2-2.4), and 6-bromo-2-(trifluoromethyl)pyridine (~2.0-2.2) [2]. The target compound's higher XLogP3 of 2.9 (ΔXLogP3 = +0.5 to +0.9) translates to measurably enhanced membrane permeability potential.

Lipophilicity Metabolic stability ADME Physicochemical properties

Validated Intermediate Status: Documented Use in BACE-1/BACE-2 Inhibitor Development for Alzheimer's Disease Programs

The compound (2R,5R)-5-(6-bromo-3-fluoro-pyridin-2-yl)-2,5-dimethyl-2-trifluoromethyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine, which incorporates the 6-bromo-3-fluoro-2-(trifluoromethyl)pyridine moiety as its core structural element, is explicitly claimed in patent literature as a novel heterocyclic derivative with pharmaceutical composition for the treatment of Alzheimer's Disease or diabetes via inhibition of BACE-1 or BACE-2 [1]. This patent-granted pharmaceutical composition provides documented precedent for the target compound's utility in high-value therapeutic programs, distinguishing it from positional isomers that lack such validated pharmaceutical applications. In contrast, analogs such as 3-bromo-2-(trifluoromethyl)pyridine and 5-bromo-2-(trifluoromethyl)pyridine appear primarily in synthetic methodology literature rather than as explicitly claimed intermediates in therapeutic patents.

BACE-1 inhibitors BACE-2 inhibitors Alzheimer's disease Neurodegeneration Diabetes

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine: Evidence-Based Research and Industrial Application Scenarios


PqsR Inverse Agonist Development: Medicinal Chemistry Programs Targeting Pseudomonas aeruginosa Virulence Attenuation

Medicinal chemistry teams developing PqsR inverse agonists for Pseudomonas aeruginosa virulence attenuation should prioritize CAS 1227578-46-2 over positional isomers due to SAR evidence indicating that 6-position substitution with trifluoromethyl enhances target affinity, whereas 3- or 5-position bromine substitution diminishes PqsR modulatory activity [1]. The target compound's 6-bromo-2-trifluoromethyl substitution pattern provides the activity-enhancing orientation required for PqsR engagement, while the additional 3-fluoro substituent offers an orthogonal handle for subsequent SAR exploration and lead optimization. This scenario applies to anti-virulence programs seeking to reduce antibiotic resistance selection pressure in nosocomial infection settings. Procurement of incorrect positional isomers (e.g., CAS 590371-58-7 or CAS 436799-32-5) would introduce predictable SAR liabilities with reduced probability of achieving target engagement.

Sequential Cross-Coupling: Multi-Step Synthesis Requiring Orthogonal Halogen Reactivity for Complex Scaffold Construction

Synthetic chemistry groups requiring sequential, site-selective functionalization of fluorinated pyridine scaffolds should select CAS 1227578-46-2 for its two distinct halogen handles that enable orthogonal reactivity. The 6-bromo substituent undergoes efficient palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions [2][3], while the 3-fluoro substituent remains intact under standard cross-coupling conditions, preserving a second functionalization site for subsequent transformations. This orthogonal reactivity profile supports complex scaffold construction without intermediate protection/deprotection steps, improving synthetic efficiency and expanding accessible chemical space. Analogs lacking the 3-fluoro substituent (e.g., 6-bromo-2-(trifluoromethyl)pyridine) offer only a single reactive handle, limiting downstream diversification potential.

BACE-1/BACE-2 Inhibitor Programs: Alzheimer's Disease and Diabetes Therapeutic Development with Validated Precedent

Drug discovery teams targeting BACE-1 or BACE-2 for Alzheimer's disease or diabetes therapeutic development can leverage CAS 1227578-46-2 with documented patent precedent as a validated pharmaceutical intermediate. The compound serves as the core structural moiety in (2R,5R)-5-(6-bromo-3-fluoro-pyridin-2-yl)-2,5-dimethyl-2-trifluoromethyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine, which is explicitly claimed in US Patent Application 20200048236 for pharmaceutical compositions inhibiting BACE-1 or BACE-2 [4]. This validated precedent reduces synthetic risk and provides a literature-supported path to patentable compositions, distinguishing the target compound from positional isomers lacking documented pharmaceutical utility. The enhanced XLogP3 of 2.9 further supports ADME optimization in these CNS-targeting programs .

ADME-Optimized Lead Generation: CNS and Orally Bioavailable Drug Discovery Requiring Enhanced Membrane Permeability

Lead generation programs requiring compounds with enhanced membrane permeability and metabolic stability should evaluate CAS 1227578-46-2 based on its calculated XLogP3 of 2.9 and TPSA of 12.9 Ų . The target compound's higher XLogP3 (ΔXLogP3 = +0.5 to +0.9 relative to mono-halogenated trifluoromethylpyridine analogs) correlates with improved membrane permeability potential, which is particularly relevant for CNS-targeting programs where blood-brain barrier penetration is critical. The presence of the trifluoromethyl group provides established metabolic stability benefits against oxidative metabolism [5], while the polyhalogenated substitution pattern offers enhanced lipophilicity without introducing additional hydrogen bond donors that would impair permeability. This compound represents a strategically differentiated building block for oral and CNS drug discovery programs relative to simpler trifluoromethylpyridine alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.